4'-氨基苯乙酮盐酸盐

描述

4-Aminoacetophenone hydrochloride (4-AAP) is an organic compound of great interest to the scientific research community. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. 4-AAP is a versatile compound that has a wide range of applications in research and laboratory experiments.

科学研究应用

药理学

4'-氨基苯乙酮盐酸盐: 在药理学研究中显示出潜力。 它已被用于合成抗炎嘧啶类化合物,这些化合物具有强效作用并显示出调节酪氨酸酶活性的潜力 。 该化合物的衍生物已被研究作为酪氨酸酶活化剂和抑制剂,可能超过曲酸作为抑制剂 。

有机合成

在有机化学中,4'-氨基苯乙酮盐酸盐 作为合成各种有机化合物的先驱。 它已被用于偶氮染料的开发,偶氮染料因其广泛的应用、优异的热和光学特性以及在光学记录介质和喷墨印刷等产品中的应用而重要 。

分析化学

该化合物在分析化学中发挥作用,用作光度法测定某些元素和化合物的试剂。 它在水和乙醇、丙酮等有机溶剂中的溶解性使其成为各种分析方法中的通用试剂 。

材料科学

在材料科学中,4'-氨基苯乙酮盐酸盐 参与新材料的开发。 例如,它已被用于设计用于酸性溶液中碳钢腐蚀防护的环保席夫碱抑制剂,展示了其工业应用潜力 。

环境科学

4'-氨基苯乙酮盐酸盐 的环境应用包括其在开发环保工艺和材料中的应用。 它是用作缓蚀剂的化合物的合成的一部分,减少了工业过程对环境的影响 。

生物化学和医学研究

在生物化学和医学研究中,4'-氨基苯乙酮盐酸盐 已被用于合成芳基缩氨脲,该化合物经测试具有抗 HIV 活性。研究表明,对该系列的进一步操作可能会产生更有效的化合物。 此外,它已被用于开发在水溶液中痕量测定分析物的方法,突出了它在医学诊断中的作用 。

作用机制

Target of Action

4’-Aminoacetophenone Hydrochloride is a versatile compound with various applications. It has been used in the synthesis of anti-inflammatory pyrimidines . .

Mode of Action

It has been used in the synthesis of chalcone derivatives by reacting with different substituted aromatic and heteroaromatic aldehydes . These chalcones were then subjected to a reaction with guanidine hydrochloride under basic alcoholic conditions, leading to the formation of 2,4,6-trisubstituted pyrimidines .

Biochemical Pathways

It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may influence pathways related to inflammation.

Result of Action

It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may have anti-inflammatory effects.

安全和危害

生化分析

Biochemical Properties

4’-Aminoacetophenone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, where 4’-Aminoacetophenone Hydrochloride acts as an inhibitor, potentially surpassing kojic acid in its inhibitory effects . This interaction is crucial in regulating melanin production and has implications in cosmetic and pharmaceutical industries. Additionally, 4’-Aminoacetophenone Hydrochloride is involved in the synthesis of anti-inflammatory pyrimidines, which exhibit potent effects .

Cellular Effects

4’-Aminoacetophenone Hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a tyrosinase inhibitor can impact melanin production in melanocytes, thereby affecting pigmentation . Furthermore, the compound’s involvement in the synthesis of anti-inflammatory agents suggests its potential effects on inflammatory pathways and immune cell function .

Molecular Mechanism

The molecular mechanism of 4’-Aminoacetophenone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where 4’-Aminoacetophenone Hydrochloride competes with the natural substrate of tyrosinase. Additionally, its role in the synthesis of anti-inflammatory pyrimidines involves interactions with various enzymes and proteins in the inflammatory pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminoacetophenone Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, the compound has shown consistent inhibitory effects on tyrosinase activity over time .

Dosage Effects in Animal Models

The effects of 4’-Aminoacetophenone Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its inhibitory effects on tyrosinase without significant adverse effects . At higher doses, potential toxic effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

4’-Aminoacetophenone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s role in the synthesis of anti-inflammatory pyrimidines suggests its involvement in metabolic pathways related to inflammation and immune response . Additionally, its inhibitory effects on tyrosinase indicate its participation in melanin biosynthesis pathways .

Transport and Distribution

Within cells and tissues, 4’-Aminoacetophenone Hydrochloride is transported and distributed through specific transporters and binding proteins. Its solubility in organic solvents like ethanol and acetone facilitates its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the skin, are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4’-Aminoacetophenone Hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within melanosomes, for example, is essential for its inhibitory effects on tyrosinase and subsequent impact on melanin production .

属性

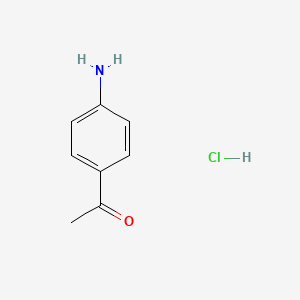

IUPAC Name |

1-(4-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIZBVMHJGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633030 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41784-08-1 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminoacetophenone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4'-Aminoacetophenone Hydrochloride improve the performance of perovskite films for ASE?

A1: 4'-Aminoacetophenone Hydrochloride exhibits multiple beneficial effects within the perovskite film []:

Q2: What are the potential long-term advantages of using 4'-Aminoacetophenone Hydrochloride in perovskite-based optoelectronic devices?

A2: The research highlights the improved optical durability of perovskite films incorporating APCl []. This enhanced stability could be a significant advantage for the longevity and commercial viability of perovskite-based optoelectronic devices like lasers and LEDs. Further research is needed to quantify this stability enhancement and understand its underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)